molecular formula C13H12ClN3O4 B3746575 2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

Cat. No.: B3746575
M. Wt: 309.70 g/mol
InChI Key: MDLUAXCQYACJNQ-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The carboxylate ester functional group can be introduced through esterification reactions using appropriate alcohols and acid catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Reduction of Nitro Group: Formation of 2-chlorobenzyl 1,2-dimethyl-4-amino-1H-imidazole-5-carboxylate.

    Substitution of Chlorobenzyl Group: Formation of derivatives with various substituents replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

    2-Chlorobenzyl 1,2-dimethyl-4-amino-1H-imidazole-5-carboxylate: This compound is similar but has an amino group instead of a nitro group.

    2-Chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxamide: This compound has a carboxamide group instead of a carboxylate ester.

Uniqueness: 2-Chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-chlorophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-8-15-12(17(19)20)11(16(8)2)13(18)21-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLUAXCQYACJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)C(=O)OCC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
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